What are the properties of 2-(Carboxymethyl)-5-methylbenzoic acid?
What are the properties of 2-(Carboxymethyl)-5-methylbenzoic acid?
An In-Depth Technical Guide to 2-(Carboxymethyl)-5-methylbenzoic Acid for Researchers and Drug Development Professionals
Introduction
2-(Carboxymethyl)-5-methylbenzoic acid, also known as 5-methylhomophthalic acid, is a substituted aromatic dicarboxylic acid. As a derivative of homophthalic acid, it belongs to a class of compounds that are valuable as intermediates in organic synthesis. While not as extensively documented as some other benzoic acid derivatives, its structural features suggest significant potential as a building block for more complex molecules, particularly in the realm of medicinal chemistry and materials science. Benzoic acid and its derivatives are known to possess a wide range of biological activities and are pivotal scaffolds in the development of new therapeutic agents.[1][2][3] This guide provides a comprehensive overview of the known and predicted properties of 2-(Carboxymethyl)-5-methylbenzoic acid, its synthesis, and its potential applications, with a focus on its utility for researchers in drug discovery.
Physicochemical Properties
The physicochemical properties of 2-(Carboxymethyl)-5-methylbenzoic acid are crucial for its handling, reactivity, and application in various synthetic protocols. Below is a table summarizing its key properties.
| Property | Value | Source |
| Molecular Formula | C10H10O4 | - |
| Molecular Weight | 194.18 g/mol | - |
| IUPAC Name | 2-(Carboxymethyl)-5-methylbenzoic acid | - |
| CAS Number | 87456-65-9 | - |
| Predicted LogP | 1.8 | Predicted |
| Predicted pKa | ~3.9 (for the benzoic acid proton) | Predicted |
| Appearance | Likely a white to off-white solid | Inferred from related compounds |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and alcohols | Inferred from related compounds |
Synthesis and Mechanism
The synthesis of substituted homophthalic acids can be achieved through various methods. A common approach involves the oxidation of corresponding indanone precursors. The following is a plausible synthetic route for 2-(Carboxymethyl)-5-methylbenzoic acid, adapted from methodologies reported for similar structures.[4][5]
Proposed Synthetic Pathway
Caption: Proposed synthesis of 2-(Carboxymethyl)-5-methylbenzoic acid via oxidation of 6-methyl-indan-1-one.
The underlying mechanism for this permanganate-mediated oxidation involves the attack of the strong oxidizing agent on the benzylic position of the indanone, leading to the cleavage of the five-membered ring and the formation of the two carboxylic acid functionalities.
Spectroscopic Analysis
The structural elucidation of 2-(Carboxymethyl)-5-methylbenzoic acid would rely on standard spectroscopic techniques. The expected spectral features are outlined below, based on the known spectra of similar compounds.[6][7][8][9]
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the carboxymethyl group, the methyl protons, and the two acidic protons of the carboxyl groups. The aromatic protons would likely appear as a set of multiplets in the 7-8 ppm region. The methylene protons would be a singlet around 3.5-4.0 ppm, and the methyl protons a singlet around 2.3-2.5 ppm. The carboxylic acid protons would be broad singlets downfield, typically above 10 ppm.
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¹³C NMR Spectroscopy: The carbon NMR spectrum would show signals for the two distinct carbonyl carbons of the carboxylic acids in the 165-180 ppm range. The aromatic carbons would resonate between 120-140 ppm, with the quaternary carbons appearing as weaker signals. The methylene carbon would be expected around 40-45 ppm, and the methyl carbon around 20-25 ppm.[9]
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a very broad O-H stretching band from the carboxylic acid groups, spanning from 2500 to 3500 cm⁻¹.[9] A strong C=O stretching absorption for the carbonyls would be present around 1700 cm⁻¹. C-H stretching bands for the aromatic and aliphatic protons would be observed around 3000 cm⁻¹, and C=C stretching bands for the aromatic ring would appear in the 1450-1600 cm⁻¹ region.[10]
Applications in Research and Drug Development
Substituted homophthalic acids and their anhydrides are valuable precursors for the synthesis of various heterocyclic scaffolds of medicinal interest.[11] One notable application is in the Castagnoli-Cushman reaction to produce tetrahydroisoquinolone carboxylic acids, which are present in numerous biologically active compounds.[4][5]
Application in Heterocyclic Synthesis
Caption: Synthetic utility of 2-(Carboxymethyl)-5-methylbenzoic acid in the synthesis of complex heterocycles.
The ability to introduce substituents on the aromatic ring of the homophthalic acid, such as the methyl group in this case, allows for the fine-tuning of the properties of the final products, which is a key aspect of modern drug design. Benzoic acid derivatives, in general, are recognized for their potential as anticancer agents and other therapeutic applications.[1][2]
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis and a potential application of 2-(Carboxymethyl)-5-methylbenzoic acid, based on established methodologies for related compounds.
Protocol 1: Synthesis of 2-(Carboxymethyl)-5-methylbenzoic acid
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methyl-indan-1-one (1 equivalent) in a 1 M aqueous solution of sodium hydroxide.
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Oxidation: Slowly add a solution of potassium permanganate (4 equivalents) in water to the reaction mixture. The addition should be done portion-wise to control the exothermic reaction.
-
Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.
-
Acidification: Carefully acidify the filtrate with concentrated hydrochloric acid until a white precipitate forms.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Protocol 2: Synthesis of a Tetrahydroisoquinolone Derivative
-
Anhydride Formation: Convert 2-(Carboxymethyl)-5-methylbenzoic acid to its corresponding anhydride by refluxing with acetic anhydride. Remove the excess acetic anhydride and acetic acid under reduced pressure.
-
Castagnoli-Cushman Reaction: In a dry reaction vessel, dissolve the 5-methylhomophthalic anhydride (1 equivalent) and a suitable imine (1 equivalent) in a solvent like acetonitrile.[4]
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Isolation: Upon completion, evaporate the solvent. Triturate the crude residue with a non-polar solvent like hexane or ether to induce crystallization.
-
Purification: Collect the solid product by filtration. In many cases, this reaction provides products of high purity without the need for chromatographic purification.[4]
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
Conclusion
2-(Carboxymethyl)-5-methylbenzoic acid is a promising, yet under-explored, chemical intermediate. Its structural similarity to other synthetically valuable homophthalic acids suggests a significant potential for its use in the construction of complex molecular architectures relevant to drug discovery and materials science. The synthetic routes and applications outlined in this guide, derived from established chemical literature, provide a solid foundation for researchers looking to explore the utility of this compound in their work. Further investigation into its reactivity and biological properties is warranted and could lead to the development of novel therapeutics and functional materials.
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